![molecular formula C20H27N7O2 B11182558 2-[(3,5-dichlorophenyl)amino]-4'-methyl-2'-piperidin-1-yl-4,5'-bipyrimidin-6(1H)-one](/img/structure/B11182558.png)
2-[(3,5-dichlorophenyl)amino]-4'-methyl-2'-piperidin-1-yl-4,5'-bipyrimidin-6(1H)-one
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Overview
Description
1-[4’-METHYL-6-OXO-2’-(PIPERIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-2-YL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a bipyrimidine core with piperidine and carboxamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4’-METHYL-6-OXO-2’-(PIPERIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-2-YL]PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-[4’-METHYL-6-OXO-2’-(PIPERIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-2-YL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the carboxamide group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Dihydrofolate Reductase Inhibition
One of the primary applications of this compound is as a dihydrofolate reductase inhibitor . Studies indicate that compounds with similar structures exhibit selective inhibition against microbial DHFR over human DHFR, minimizing side effects while maximizing therapeutic efficacy against infections caused by pathogens such as Plasmodium spp. (malaria) and Toxoplasma gondii .
Selectivity and Potency
Research findings suggest that modifications on the bipyrimidine scaffold can lead to significant variations in selectivity and potency. For instance:
- Compounds with electron-rich substituents on the phenyl ring have shown improved selectivity ratios (up to 303-fold) for pathogen DHFR compared to human DHFR .
- The introduction of bulky groups has been linked to enhanced binding affinity due to increased hydrophobic interactions with the enzyme's active site.
Antimicrobial Activity
In addition to its role as a DHFR inhibitor, this compound has been evaluated for its antimicrobial properties against various bacterial strains. Preliminary studies indicate promising results in inhibiting growth at low micromolar concentrations .
Case Studies
Several case studies have documented the effectiveness of similar bipyrimidine derivatives:
- Study on Selective DHFR Inhibitors : A series of pyrido[2,3-d]pyrimidines demonstrated high selectivity for Plasmodium DHFR with IC50 values significantly lower than those for human DHFR .
- Antimicrobial Efficacy : A related study highlighted a derivative showing potent activity against Staphylococcus aureus, suggesting that structural modifications can lead to enhanced antimicrobial profiles .
Anticancer Research
The inhibition of DHFR is not limited to antimicrobial applications; it also plays a critical role in cancer therapy. Compounds targeting DHFR are integral in treatments for various cancers due to their ability to disrupt nucleotide synthesis.
Potential for Combination Therapies
The unique mechanism of action allows for potential combination therapies with other classes of antibiotics or anticancer agents, enhancing overall treatment efficacy while potentially reducing resistance development.
Mechanism of Action
The mechanism of action of 1-[4’-METHYL-6-OXO-2’-(PIPERIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-2-YL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Imidazole Derivatives: Known for their broad range of biological activities, including antimicrobial and anticancer properties.
Indole Derivatives: Possess various biological activities, such as antiviral and anti-inflammatory effects.
Piperidine Derivatives: Used in the synthesis of pharmaceuticals and materials with specific properties.
Uniqueness: 1-[4’-METHYL-6-OXO-2’-(PIPERIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-2-YL]PIPERIDINE-4-CARBOXAMIDE is unique due to its bipyrimidine core, which imparts distinct chemical and biological properties
Biological Activity
The compound 2-[(3,5-dichlorophenyl)amino]-4'-methyl-2'-piperidin-1-yl-4,5'-bipyrimidin-6(1H)-one is a member of the bipyrimidine family that has garnered attention for its potential biological activities. This article reviews its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a bipyrimidine core substituted with a piperidine ring and a dichlorophenyl group, which may contribute to its biological properties.
Research indicates that compounds similar to This compound may exhibit various mechanisms of action:
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies have demonstrated its effectiveness against multiple cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer) cells. The mechanism appears to involve the inhibition of specific kinases associated with tumor growth .
- Antiviral Properties : Similar derivatives have been evaluated for their antiviral activity against HIV and other viruses. Preliminary studies suggest that these compounds may act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), disrupting viral replication .
- Antioxidant Activity : The compound has also been assessed for its antioxidant properties using various assays (DPPH, ABTS). Moderate scavenging activity was observed, indicating potential protective effects against oxidative stress .
Case Studies
A selection of case studies highlights the biological activity of the compound:
Discussion
The diverse biological activities exhibited by This compound suggest its potential as a multi-target therapeutic agent. Its structural modifications could enhance potency and selectivity against specific targets in cancer therapy or viral infections.
Properties
Molecular Formula |
C20H27N7O2 |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
1-[4-(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)-6-oxo-1H-pyrimidin-2-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C20H27N7O2/c1-13-15(12-22-19(23-13)26-7-3-2-4-8-26)16-11-17(28)25-20(24-16)27-9-5-14(6-10-27)18(21)29/h11-12,14H,2-10H2,1H3,(H2,21,29)(H,24,25,28) |
InChI Key |
GKHJISMTDTYSKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1C2=CC(=O)NC(=N2)N3CCC(CC3)C(=O)N)N4CCCCC4 |
Origin of Product |
United States |
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